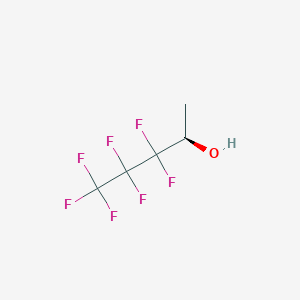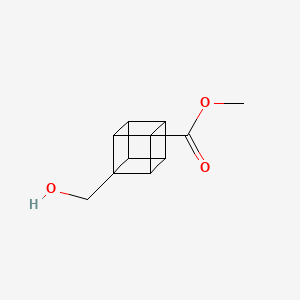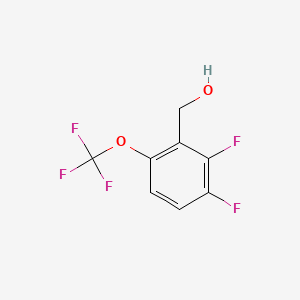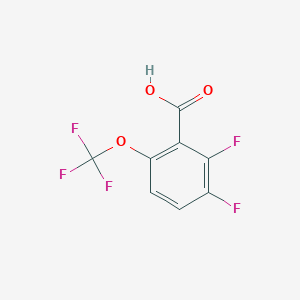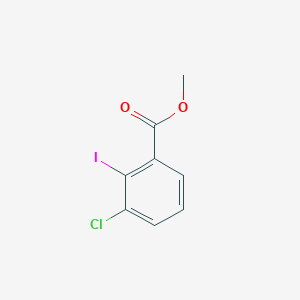
trans-4,5-Difluoro-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-4,5-Difluoro-1,3-dioxolan-2-one” is a chemical compound with the molecular formula C3H2F2O3 and a molecular weight of 124.04 . It is also known by the IUPAC name (4R,5R)-4,5-difluoro-1,3-dioxolan-2-one . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2-/m0/s1 . The InChI key is DSMUTQTWFHVVGQ-LWMBPPNESA-N .Chemical Reactions Analysis
“this compound” has been reported as a film-forming additive to improve the electrochemical performance of LiNi0.8Co0.15Al0.05O2/SiO@C full cells . The cells with 2% of this compound retain 88.7% of their capacity after 500 cycles, compared to 83.9% for the control group .Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.52±0.1 g/cm3 and a predicted boiling point of 233.8±30.0 °C .Safety and Hazards
This compound is classified as dangerous, with hazard statements H301-H341 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5R)-rel- involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4,5-difluoro-2-hydroxybutanoic acid", "Thionyl chloride", "Triethylamine", "1,3-propanediol", "Sodium hydride", "Acetic anhydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "1. Conversion of 4,5-difluoro-2-hydroxybutanoic acid to 4,5-difluoro-2-chlorobutanoic acid using thionyl chloride and triethylamine as a catalyst.", "2. Reaction of 4,5-difluoro-2-chlorobutanoic acid with 1,3-propanediol in the presence of sodium hydride to form 4,5-difluoro-2-(1,3-dioxolan-2-yl)butanoic acid.", "3. Conversion of 4,5-difluoro-2-(1,3-dioxolan-2-yl)butanoic acid to 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5R)-rel- by reacting with acetic anhydride and methanol in the presence of hydrochloric acid." ] } | |
Número CAS |
311810-76-1 |
Fórmula molecular |
C3H2F2O3 |
Peso molecular |
124.04 g/mol |
Nombre IUPAC |
4,5-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H |
Clave InChI |
DSMUTQTWFHVVGQ-UHFFFAOYSA-N |
SMILES isomérico |
[C@H]1([C@H](OC(=O)O1)F)F |
SMILES |
C1(C(OC(=O)O1)F)F |
SMILES canónico |
C1(C(OC(=O)O1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B8064249.png)
![1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B8064259.png)


